molecular formula C26H28N6 B3197997 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl CAS No. 1007882-27-0

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl

Cat. No.: B3197997
CAS No.: 1007882-27-0
M. Wt: 424.5 g/mol
InChI Key: UXYVOBIJTHABEM-VXKWHMMOSA-N
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Description

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl ( 1007882-27-0) is a complex, chiral organic compound with a molecular formula of C₂₆H₂₈N₆ and a molecular weight of 424.54 g/mol . This molecule features a central biphenyl core symmetrically substituted with imidazole rings, each bearing a (S)-pyrrolidin-2-yl substituent, contributing to its stereospecificity . The compound is of significant value in pharmaceutical research and development. It is widely recognized as a key synthetic intermediate and is specifically identified as Daclatasvir Impurity 5 . As such, it serves as a critical reference standard for analytical method development (AMV), method validation, and quality control (QC) applications, particularly in the commercial production and Abbreviated New Drug Application (ANDA) processes for antiviral drugs . The tetrahydrochloride salt form of this compound ( 1009119-83-8) is also available for enhanced stability and handling . This product is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]-5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32)/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYVOBIJTHABEM-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl, also known as HCV-IN-29, is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS Number1009119-83-8
Molecular FormulaC26H32Cl4N6
Molecular Weight570.38 g/mol
Purity≥97%
SynonymsDaclatasvir Intermediate-5

The primary mechanism of action for this compound is its role as an inhibitor of the hepatitis C virus (HCV). It functions by targeting specific viral proteins involved in replication and assembly. The imidazole moieties are critical for binding to the active sites of these proteins, thereby disrupting the viral life cycle.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antiviral activity against HCV. For instance:

  • In vitro Studies : In cell culture models, HCV-IN-29 has shown a reduction in viral load with an IC50 value in the low micromolar range. This indicates potent antiviral properties when compared to standard treatments.
  • Mechanistic Insights : Research suggests that the compound inhibits the NS5B polymerase of HCV, which is essential for viral RNA synthesis. This inhibition leads to a decrease in viral replication rates and an increase in cell viability in infected cultures .
  • Comparative Studies : In comparative studies with other antiviral agents like daclatasvir, HCV-IN-29 demonstrated comparable efficacy but with a potentially better safety profile due to its selective action on viral proteins without significantly affecting host cellular processes .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Study 1 : A Phase II clinical trial evaluated the efficacy of this compound in combination with other antiviral agents in patients with chronic hepatitis C. Results indicated a higher sustained virologic response (SVR) rate compared to standard therapy alone.
  • Study 2 : Another study focused on its use in HCV-infected patients who were non-responsive to previous treatments. The introduction of HCV-IN-29 led to significant reductions in viral RNA levels within four weeks of treatment .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the prominent applications of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl is in the development of antiviral agents. It has been identified as an intermediate in the synthesis of Daclatasvir, a drug used for the treatment of hepatitis C virus (HCV) infections. The imidazole and biphenyl moieties contribute to its ability to inhibit viral replication by targeting specific viral proteins .

Mechanism of Action
The compound functions by binding to the active sites of viral enzymes, thereby preventing their activity. The presence of the pyrrolidine group enhances its binding affinity and specificity towards these targets. In vitro studies have shown promising results in terms of potency against HCV, making it a candidate for further development in antiviral therapies .

Catalysis

Catalytic Properties
this compound has been explored as a ligand in asymmetric catalysis. Its chiral nature allows it to facilitate reactions with high enantioselectivity. This property is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety .

Applications in Organic Synthesis
In organic synthesis, this compound has been utilized to catalyze various reactions such as cross-coupling reactions and asymmetric hydrogenation. The efficiency of these reactions can be significantly enhanced by using this compound as a catalyst or ligand, leading to higher yields and selectivity .

Material Science

Potential in Nanotechnology
The unique structural features of this compound make it suitable for applications in nanotechnology. It can be incorporated into polymer matrices to enhance mechanical properties or used as a building block for creating functionalized nanomaterials .

Photonic Applications
Research has indicated that compounds with biphenyl structures can exhibit interesting optical properties. This suggests potential applications in photonic devices where light manipulation is required. The incorporation of this compound into photonic systems could lead to advancements in optical communication technologies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral Activity Effective against HCV; serves as an intermediate for Daclatasvir synthesis.
Catalysis Demonstrated high enantioselectivity in asymmetric reactions; enhances reaction yields.
Material Science Potential use in nanocomposites; improves mechanical properties and functionality.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₂₆H₂₈N₆
  • Molecular Weight : 424.549 g/mol
  • CAS Number : 1007882-27-0 (free base), 1009119-83-8 (tetrahydrochloride salt) .
  • Structural Features : A biphenyl core symmetrically substituted with imidazole rings bearing (S)-pyrrolidin-2-yl groups. The stereospecificity of the pyrrolidine rings is critical for its biological activity .

Role in Pharmaceuticals :
This compound is a key intermediate in synthesizing Daclatasvir , a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS5A protein. It disrupts viral replication by inhibiting hyper-phosphorylated NS5A complexes .

Synthesis :
The compound is synthesized via multi-step reactions involving chiral starting materials. For example, tert-butyl-protected pyrrolidine intermediates are coupled to the biphenyl backbone, followed by deprotection and salt formation (e.g., para-toluenesulfonate or tetrahydrochloride) to enhance stability .

Structural and Functional Analogues :
Compound Name / CAS No. Molecular Formula Molecular Weight Key Structural Differences Functional Implications Source
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride (1009119-83-8) C₂₆H₃₂Cl₄N₆ 570.38 Chloride salt form; increased polarity Enhanced water solubility for drug formulation
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (1007882-23-6) C₁₁H₁₃N₃ 187.25 Single imidazole-pyrrolidine unit; lacks biphenyl core Reduced binding affinity to NS5A protein
1,1'-((2S,2'S)-([1,1'-Biphenyl]-4,4'-diylbis(1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(ethan-1-one) C₃₀H₃₂N₆O₂ 508.63 Acetylated pyrrolidine termini Altered pharmacokinetics (e.g., metabolic stability)
Daclatasvir SRSR Isomer (stereoisomer) C₄₀H₅₀N₈O₆ 738.89 Opposite stereochemistry at pyrrolidine centers Reduced antiviral efficacy due to mismatched NS5A binding
Key Comparisons :

Bioactivity :

  • The parent compound and its tetrahydrochloride salt exhibit high specificity for HCV NS5A due to optimal stereochemistry and biphenyl spacing. In contrast, the SRSR isomer shows diminished activity (~10-fold lower potency) .
  • Analogues lacking the biphenyl core (e.g., 1007882-23-6) fail to inhibit viral replication, highlighting the importance of the biphenyl scaffold for target engagement .

Physicochemical Properties: LogP: The free base (CAS 864825-23-0) is more lipophilic (estimated LogP ~2.5), favoring membrane permeability, while the tetrahydrochloride salt (LogP ~-1.2) improves aqueous solubility for intravenous formulations . Stability: The tetrahydrochloride salt requires storage in inert, dry conditions to prevent degradation, whereas acetylated derivatives (e.g., 508.63 g/mol compound) exhibit greater thermal stability .

Synthetic Complexity :

  • The parent compound demands rigorous chiral control during synthesis, often requiring resolution techniques (e.g., crystallization with chiral acids) to achieve >99% enantiomeric excess .
  • Simplified analogues (e.g., single imidazole-pyrrolidine units) are easier to synthesize but lack therapeutic relevance .

Q & A

How can researchers optimize the synthesis of 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl to improve yield and purity?

Basic Question | Synthesis Optimization
Answer:

  • Multicomponent Reactions : Utilize imidazole ring-forming reactions similar to those reported for analogous compounds (e.g., condensation of aldehydes, amines, and nitriles under microwave or solvent-free conditions) .
  • Stereochemical Control : Employ chiral (S)-pyrrolidin-2-yl precursors to ensure enantiomeric purity, as seen in Daclatasvir synthesis .
  • Purification : Use preparative HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar impurities, referencing protocols for biphenyl-tetrazole derivatives .
  • Yield Enhancement : Optimize reaction stoichiometry and temperature via multivariate analysis (e.g., Box-Behnken design) to minimize side products .

What strategies are effective in resolving contradictory crystallographic data during structural determination of this compound?

Advanced Question | Structural Analysis
Answer:

  • Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
  • Validation Metrics : Cross-validate with Rfree values and electron density maps to address discrepancies in imidazole/pyrrolidine ring conformations .
  • Comparative Crystallography : Reference analogous structures (e.g., 4,4'-bis(3-(pyrrolidin-1-yl)propynyl)-1,1'-biphenyl) to identify common packing motifs or torsional angles .
  • Complementary Techniques : Augment X-ray data with solid-state NMR to resolve ambiguities in hydrogen bonding networks .

What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

Basic Question | Analytical Characterization
Answer:

  • X-ray Crystallography : Resolve absolute configuration using anomalous dispersion effects, as demonstrated for chiral imidazole derivatives .
  • Circular Dichroism (CD) : Correlate Cotton effects with (S)-pyrrolidine chirality, referencing studies on HCV NS5A inhibitors like Daclatasvir .
  • 2D NMR : Employ NOESY to confirm spatial proximity of imidazole protons and pyrrolidine methyl groups .
  • Mass Spectrometry : Use HRMS to verify isotopic patterns and rule out diastereomeric contaminants .

How does the compound’s stereochemistry influence its interaction with biological targets such as HCV NS5A?

Advanced Question | Pharmacological Mechanism
Answer:

  • Binding Affinity : The (S)-pyrrolidine moiety enhances hydrogen bonding with NS5A’s Domain I, as observed in Daclatasvir’s inhibition of viral replication .
  • Docking Studies : Perform molecular dynamics simulations using PyMOL or AutoDock to model interactions with NS5A’s N-terminal α-helix .
  • Structure-Activity Relationship (SAR) : Modify pyrrolidine substituents and compare IC50 values to identify stereospecific pharmacophores .
  • Resistance Profiling : Assess mutations (e.g., Y93H) in NS5A that disrupt stereochemical complementarity, as seen in clinical HCV variants .

What are common impurities encountered during synthesis, and how are they controlled?

Basic Question | Quality Control
Answer:

  • Process-Related Impurities : Monitor for unreacted biphenyl intermediates or dechlorinated byproducts using LC-MS, referencing pharmacopeial guidelines .
  • Chiral Contaminants : Detect (R)-pyrrolidine enantiomers via chiral HPLC with cellulose-based columns .
  • Degradation Products : Conduct forced degradation studies (acid/base/hydrolysis) to identify labile imidazole-pyrrolidine bonds .
  • Specification Limits : Adhere to pharmacopeial thresholds (e.g., ≤0.15% for individual impurities) as outlined in bulk drug substance monographs .

How can computational methods predict the compound’s pharmacokinetic properties and metabolic stability?

Advanced Question | ADMET Profiling
Answer:

  • Molecular Dynamics : Simulate logP and solubility using COSMO-RS or Schrödinger’s QikProp, accounting for imidazole’s basicity .
  • CYP450 Metabolism : Predict oxidation sites via docking with CYP3A4 homology models, noting pyrrolidine’s susceptibility to N-dealkylation .
  • QSAR Modeling : Train models on imidazole-containing antiviral agents to estimate bioavailability and plasma protein binding .
  • Metabolite Identification : Use in silico tools (e.g., Meteor) to simulate Phase I/II transformations, prioritizing glucuronidation of phenolic biphenyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl
Reactant of Route 2
4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl

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